2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
This compound belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are used in the development of various drugs . The compound has a 1,2,4-triazole ring attached to an imidazole ring, both of which are nitrogen-containing heterocycles. These rings are known to interact with various biological targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives often involves reactions such as the reaction of isothiocyanates with hydrazides, the reaction of 1,3,4-oxadiazoles with hydrazine, thermal cyclization of acylated thiosemicarbazides, or the reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Mechanism of Action
While the specific mechanism of action for this compound is not known, many 1,2,4-triazole derivatives have been studied for their potential use as bioactive compounds. They have shown promising results in various areas, including anticancer, enzyme inhibition, antioxidant, antimicrobial, anti-inflammatory, and antituberculous activities .
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further study in drug development. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in biological models .
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2S/c1-2-31-15-9-7-14(8-10-15)28-11-12-29-19(28)26-27-20(29)32-13-18(30)25-17-6-4-3-5-16(17)21(22,23)24/h3-10H,2,11-13H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRLGMQQFBHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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